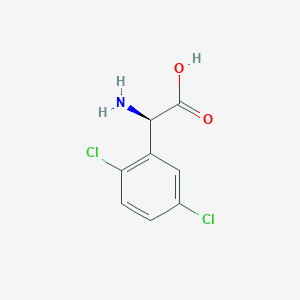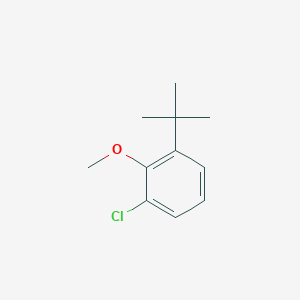
1-(tert-Butyl)-3-chloro-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butyl)-3-chloro-2-methoxybenzene is an organic compound with a molecular formula of C11H15ClO. It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group, a chlorine atom, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-3-chloro-2-methoxybenzene typically involves the alkylation of 3-chloro-2-methoxybenzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the tert-butyl cation generated from tert-butyl chloride reacts with the aromatic ring of 3-chloro-2-methoxybenzene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(tert-Butyl)-3-chloro-2-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the tert-butyl group.
Common Reagents and Conditions
Substitution: Sodium methoxide (NaOMe) in methanol can be used to replace the chlorine atom with a methoxy group.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions can oxidize the methoxy group.
Reduction: Lithium aluminum hydride (LiAlH4) can be used for the reduction of the compound.
Major Products
Substitution: 1-(tert-Butyl)-3-methoxy-2-methoxybenzene.
Oxidation: 1-(tert-Butyl)-3-chloro-2-formylbenzene or 1-(tert-Butyl)-3-chloro-2-carboxybenzene.
Reduction: 1-(tert-Butyl)-3-methoxybenzene.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butyl)-3-chloro-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(tert-Butyl)-3-chloro-2-methoxybenzene involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interaction with enzymes or receptors. The chlorine and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(tert-Butyl)-3-chloro-2-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.
1-(tert-Butyl)-3-chloro-2-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.
1-(tert-Butyl)-3-chloro-2-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
1-(tert-Butyl)-3-chloro-2-methoxybenzene is unique due to the presence of the methoxy group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The combination of the tert-butyl, chlorine, and methoxy groups provides a distinct reactivity profile compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H15ClO |
|---|---|
Molekulargewicht |
198.69 g/mol |
IUPAC-Name |
1-tert-butyl-3-chloro-2-methoxybenzene |
InChI |
InChI=1S/C11H15ClO/c1-11(2,3)8-6-5-7-9(12)10(8)13-4/h5-7H,1-4H3 |
InChI-Schlüssel |
BCHKWMQVXWTQMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C(=CC=C1)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


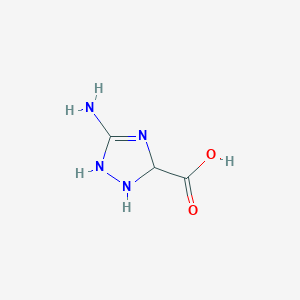
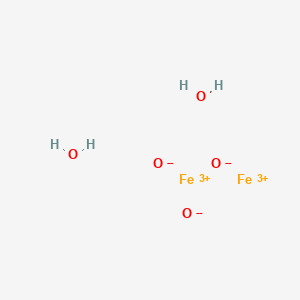
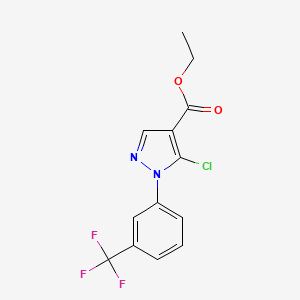
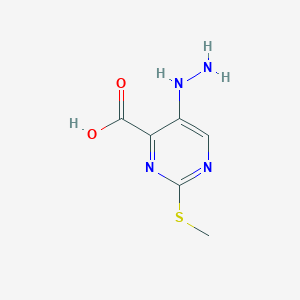
![6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13114644.png)
![(Benzo[b]thiophen-5-ylmethyl)hydrazine](/img/structure/B13114667.png)

![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide](/img/structure/B13114676.png)
![Octahydro-1H-4,7-methanopyrazolo[3,4-d]pyridazine](/img/structure/B13114682.png)
![9,9,18,18-tetramethyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13114683.png)


![Imidazo[1,2-a]quinoxalin-1-ylmethanamine](/img/structure/B13114691.png)
